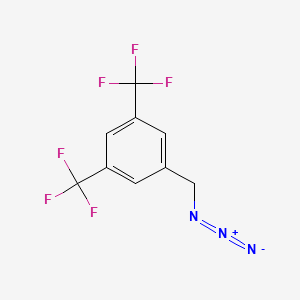
1-(アジドメチル)-3,5-ビス(トリフルオロメチル)ベンゼン
概要
説明
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene, commonly referred to as ABTFMB, is an organic compound with a molecular formula of C10H7F6N3. It is a colorless solid that is soluble in organic solvents and has a melting point of 78°C. ABTFMB has been used in various scientific research applications, such as in the synthesis of organic compounds, as a reagent in organic chemistry, and as a substrate in enzymatic reactions. This article will discuss the synthesis of ABTFMB, its scientific research applications, the mechanism of action, its biochemical and physiological effects, the advantages and limitations for lab experiments, and the potential future directions for this compound.
科学的研究の応用
蛍光に基づく材料と技術
この化合物は、単一ベンゼンベースの蛍光団(SBBF)であり、分析、画像化、センシング技術などの蛍光に基づく材料および関連技術で使用できます . SBBFは、コンパクトなベンゼン骨格内に電子ドナー(D)–アクセプター(A)型の双極子構造を持っています . これらの特性により、さまざまな基礎研究分野および業界で役立ちます .
生物学と材料科学
この化合物のような有機分子ベースの蛍光団は、生物学と材料科学の新しい時代を切り開きました . これらは、数百の有機蛍光団の開発に使用されており、多くの研究では、蛍光団設計の新しい根拠と、その構造と光物理的特性の関係の分析が紹介されています .
熱活性化遅延蛍光(TADF)
この化合物は、効率的な熱活性化遅延蛍光を示す発光体の設計と合成に潜在的に使用できます . この化合物のような対称的なドナー–アクセプター–ドナー構造を持つ化合物が、この目的で使用されてきました .
エレクトロルミネセンス
この化合物は、効率的なエレクトロルミネセンスを示す発光体の設計と合成にも使用できます . これは、ドナーとアクセプター部分間の大きな二面角が、約80°に近いことが原因です .
位置選択的金属化とカルボキシル化
1,3-ビス(トリフルオロメチル)ベンゼンなどの類似の化合物は、位置選択的金属化とそれに続く2位でのカルボキシル化を受けて、2,6-ビス(トリフルオロメチル)安息香酸を生成します . "1-(アジドメチル)-3,5-ビス(トリフルオロメチル)ベンゼン"は、同様の反応を起こす可能性があります。
ホスフィン誘導体の合成
1,3-ビス(トリフルオロメチル)ベンゼンは、ビス[2,4-ビス(トリフルオロメチル)フェニル]ホスフィン誘導体の簡便で選択的な合成のための出発物質として使用されてきました . "1-(アジドメチル)-3,5-ビス(トリフルオロメチル)ベンゼン"は、同様の方法で潜在的に使用できます。
作用機序
特性
IUPAC Name |
1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6N3/c10-8(11,12)6-1-5(4-17-18-16)2-7(3-6)9(13,14)15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGHUBCPWOLOFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657806 | |
| Record name | 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620533-92-8 | |
| Record name | 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
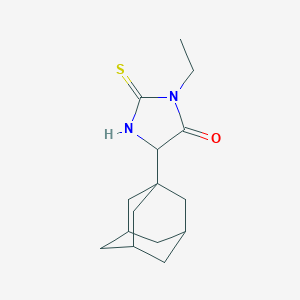
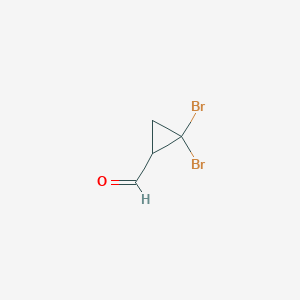
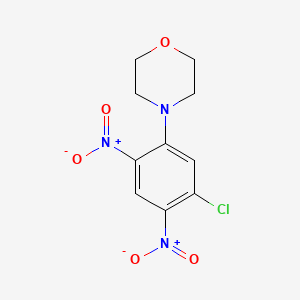
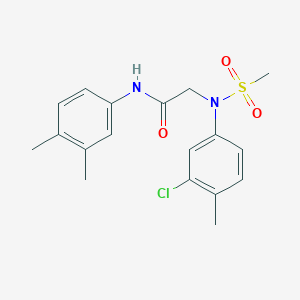
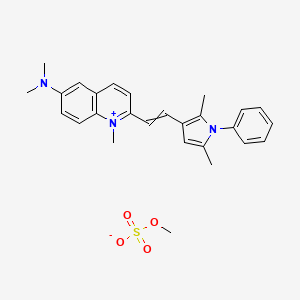
![N-[(Furan-2-yl)methyl]-2-(4-{[2-(4-methylbenzene-1-sulfonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B1658678.png)
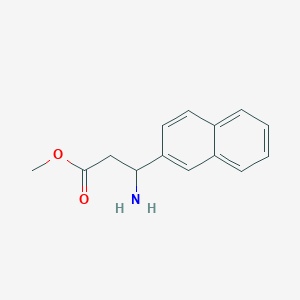
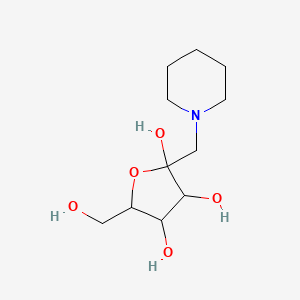
![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B1658684.png)

![N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenyl-acetamide](/img/structure/B1658686.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B1658689.png)
![N-[[4-benzyl-5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B1658690.png)
![ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1658693.png)
